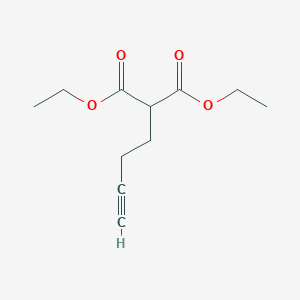

Diethyl 2-(but-3-yn-1-yl)malonate

Description

BenchChem offers high-quality Diethyl 2-(but-3-yn-1-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(but-3-yn-1-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-but-3-ynylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMLONUVVPSLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577680 | |

| Record name | Diethyl (but-3-yn-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-15-9 | |

| Record name | Diethyl (but-3-yn-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-(but-3-yn-1-yl)malonate chemical properties

An In-Depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: Synthesis, Properties, and Synthetic Utility

Abstract

Diethyl 2-(but-3-yn-1-yl)malonate is a highly versatile, yet specialized, organic compound that serves as a powerful building block for advanced synthesis. Its unique bifunctional nature, incorporating both the reactive active methylene group of a malonic ester and a terminal alkyne, opens pathways to a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an analysis of its spectroscopic signature, and an exploration of its key chemical reactivities. The dual functionality makes it an invaluable intermediate for applications in medicinal chemistry, particularly in the construction of heterocyclic scaffolds and for use in bio-conjugation via "click" chemistry, as well as in the development of novel materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this unique reagent.

Compound Identification and Physicochemical Properties

Diethyl 2-(but-3-yn-1-yl)malonate is structurally characterized by a propanedioic acid diethyl ester backbone substituted at the C2 position with a but-3-yn-1-yl group. This structure provides two distinct points for chemical modification.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(but-3-yn-1-yl)propanedioate | [1] |

| CAS Number | 117500-15-9 | [1] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Exact Mass | 212.1049 g/mol | [1] |

| Synonyms | Diethyl 2-(but-3-ynyl)malonate, 3-Butynylmalonic acid diethyl ester | [1] |

Spectroscopic Profile (Predicted)

A definitive experimental spectroscopic analysis for Diethyl 2-(but-3-yn-1-yl)malonate is not widely published. However, a highly accurate spectroscopic profile can be predicted based on the known spectral data of its constituent functional groups: the diethyl malonate core and the terminal alkyne moiety.[2][3][4]

| Spectroscopy | Predicted Signature | Rationale |

| ¹H NMR | δ ~4.2 (q, 4H), ~3.4 (t, 1H), ~2.4-2.2 (m, 4H), ~2.0 (t, 1H), ~1.2 (t, 6H) | Quartet and triplet for the two ethoxy groups (-OCH₂CH₃). A triplet for the α-proton on the malonate. Multiplets for the two methylene groups of the butynyl chain. A triplet for the terminal alkyne proton (-C≡CH). |

| ¹³C NMR | δ ~168 (C=O), ~83 (-C≡CH), ~69 (-C≡CH), ~61 (-OCH₂), ~51 (α-CH), ~30 (CH₂), ~19 (CH₂), ~14 (-CH₃) | Ester carbonyl carbons appear downfield. The two sp-hybridized carbons of the alkyne. The methylene carbon of the ethoxy group. The α-carbon of the malonate. Methylene carbons of the butynyl chain and the methyl carbon of the ethoxy group. |

| Infrared (IR) | ν ~3300 cm⁻¹ (sharp, m), ~2980 cm⁻¹ (m), ~2120 cm⁻¹ (w), ~1735 cm⁻¹ (s) | Strong, sharp peak for the terminal alkyne C-H stretch. Alkane C-H stretching. Weak C≡C triple bond stretch. Strong C=O ester carbonyl stretch. |

| Mass Spec (EI) | m/z 212 (M⁺), 183, 167, 139, 111 | Molecular ion peak. Fragments corresponding to the loss of an ethyl group (-C₂H₅), an ethoxy group (-OC₂H₅), and subsequent fragmentation of the butynyl side chain. |

Synthesis and Purification

The most direct and reliable synthesis of Diethyl 2-(but-3-yn-1-yl)malonate is achieved through the classic malonic ester synthesis, which involves the Sₙ2 alkylation of the diethyl malonate enolate.[5]

Causality of Experimental Design

The choice of sodium ethoxide as the base is critical. Using the ethoxide salt of the same alcohol as the ester (ethanol) prevents transesterification, which would otherwise lead to a mixture of undesired ethyl and other alkyl esters. Ethanol is an ideal solvent as it readily dissolves both the base and the starting malonate. The alkylating agent, 4-bromobut-1-yne (or the corresponding chloride/iodide), provides the requisite four-carbon chain with a terminal alkyne. The reaction is refluxed to ensure it proceeds to completion. A subsequent aqueous workup removes inorganic salts, and vacuum distillation is employed for purification, separating the higher-boiling product from any unreacted starting materials.

Detailed Experimental Protocol: Alkylation of Diethyl Malonate

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of clean sodium metal in small pieces. The reaction is exothermic; cooling may be necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.

-

Formation of Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C.[6] Slowly add 41.0 g (0.256 mol) of diethyl malonate via the dropping funnel with continuous stirring. A colorless solution or a slight precipitate of the sodium salt of diethyl malonate may form.[6]

-

Alkylation: To the stirred solution, add 34.6 g (0.26 mol) of 4-bromobut-1-yne dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.[7]

-

Solvent Removal & Workup: Set up the apparatus for distillation and remove the bulk of the ethanol, initially at atmospheric pressure and then under reduced pressure.[7] To the cooled residue, add 200 mL of cold water to dissolve the sodium bromide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 75 mL portions of diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield Diethyl 2-(but-3-yn-1-yl)malonate as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from its two orthogonal reactive sites, which can be addressed sequentially or in tandem to generate significant molecular complexity.

Reactions of the Malonic Ester Moiety

The active methylene proton is acidic (pKa ≈ 13 in DMSO), allowing for easy deprotonation. The resulting ester can undergo several canonical transformations.

-

Hydrolysis and Decarboxylation: This is a hallmark reaction of malonic esters. Saponification with aqueous base (e.g., NaOH), followed by acidification, yields the unstable 2-(but-3-yn-1-yl)malonic acid. Gentle heating causes decarboxylation to cleanly produce hex-5-ynoic acid. This provides an efficient route to a functionalized carboxylic acid.

-

Cyclocondensation Reactions: The 1,3-dicarbonyl structure is a classic precursor for forming six-membered heterocycles.[8] For instance, condensation with urea under basic conditions would yield a barbiturate derivative, while reaction with 2-aminopyridine can form a pyridopyrimidine scaffold.[8][9] These cores are prevalent in many pharmaceutical agents.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, the molecule is an ideal substrate for "click chemistry." Reaction with an organic azide in the presence of a Cu(I) catalyst rapidly and efficiently forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation, drug discovery, and materials science.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides. This is a powerful method for constructing complex conjugated systems.

-

Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, will produce the corresponding methyl ketone, transforming the molecule into diethyl 2-(4-oxopentyl)malonate.

Logical Relationship of Synthetic Derivatives

Caption: Key synthetic transformations of Diethyl 2-(but-3-yn-1-yl)malonate.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for Diethyl 2-(but-3-yn-1-yl)malonate is not available. Therefore, handling precautions must be extrapolated from its parent compound, diethyl malonate.[10][11][12]

| Hazard Category | Information and Precautions |

| Physical Hazards | Combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[11] |

| Health Hazards | Causes serious eye irritation.[11] May cause skin and respiratory irritation. Avoid breathing vapors. |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases.[10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |

Conclusion

Diethyl 2-(but-3-yn-1-yl)malonate is a uniquely valuable reagent for the modern synthetic chemist. Its structure provides access to two of the most powerful functional groups in organic chemistry: the malonic ester for constructing carboxylic acids and heterocycles, and the terminal alkyne for coupling and cycloaddition reactions. This dual reactivity, combined with a straightforward synthesis, establishes it as a strategic building block for the efficient construction of complex molecules targeted for pharmaceutical and materials science applications. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full synthetic potential.

References

-

PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (3-methylbut-2-enyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

- Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene Complexation by the Cyclopentadienyliron Moiety. J. Chem. Soc., Perkin Trans. 1, 469-474.

-

ChemSynthesis. (2025, May 20). diethyl 2-(3-methyl-2-methylene-3-butenyl)malonate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

-

LookChem. (n.d.). The Crucial Role of Diethyl Malonate in Modern Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

- Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Arkivoc, 2000(5), 1077-1094.

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

-

European Journal of Inorganic Chemistry. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Diethyl malonate [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(but-3-yn-1-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functionalized Malonate Ester

Diethyl 2-(but-3-yn-1-yl)malonate is a valuable synthetic intermediate, strategically combining the nucleophilic potential of a malonate ester with the reactive handle of a terminal alkyne. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic frameworks. The malonate moiety allows for further functionalization or decarboxylation to introduce a carboxylic acid or a substituted acetic acid fragment. Simultaneously, the terminal alkyne provides a gateway to a rich variety of chemical transformations, including carbon-carbon bond formation through coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), and reductions to access the corresponding alkene or alkane. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important reagent, offering field-proven insights for its effective utilization in research and development.

Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate: A Guided Protocol

The synthesis of diethyl 2-(but-3-yn-1-yl)malonate is most effectively achieved through the alkylation of diethyl malonate. This classic approach, a cornerstone of malonic ester synthesis, involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with an appropriate alkylating agent.[1]

Chemical Principle: The Malonic Ester Synthesis

The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.[2] A suitable base, such as sodium ethoxide, is typically used to generate the enolate in situ.[1] The choice of an alkoxide base with the same alkyl group as the ester is crucial to prevent transesterification, which would lead to a mixture of ester products.[1] The resulting enolate is a soft nucleophile and readily undergoes an SN2 reaction with a primary alkyl halide.[2]

For the synthesis of the target molecule, 4-bromo-1-butyne (or a related 4-halo-1-butyne) serves as the ideal electrophile. The primary nature of the carbon bearing the halogen atom is well-suited for the SN2 mechanism, minimizing the potential for competing elimination reactions.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(but-3-yn-1-yl)malonate is a versatile organic compound that merges the reactivity of a terminal alkyne with the synthetic flexibility of a malonic ester. This unique combination makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the realms of heterocyclic chemistry and drug discovery. The presence of both a nucleophilic center at the active methylene and a reactive π-system in the alkyne allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and potential applications, with a focus on providing actionable insights for laboratory and industrial-scale applications.

Introduction: A Molecule of Dual Functionality

At its core, Diethyl 2-(but-3-yn-1-yl)malonate is a diethyl ester of a substituted malonic acid. The malonic ester moiety is a classical synthon in organic chemistry, renowned for its utility in forming carbon-carbon bonds through the alkylation of its acidic α-hydrogen. The introduction of a but-3-yn-1-yl substituent imparts the characteristic reactivity of a terminal alkyne, opening avenues for reactions such as cycloadditions, coupling reactions, and nucleophilic additions. This dual functionality makes it a strategic starting material for the construction of carbocyclic and heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Diethyl 2-(but-3-yn-1-yl)malonate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 117500-15-9 | [1] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Synonyms | Diethyl 2-but-3-ynylpropanedioate, 3-Butynylmalonic acid diethyl ester | [1] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.20 (q, J = 7.1 Hz, 4H, 2 x -OCH₂CH₃)

-

δ 3.45 (t, J = 7.5 Hz, 1H, -CH(CO₂Et)₂)

-

δ 2.30 (m, 2H, -CH₂C≡CH)

-

δ 2.10 (m, 2H, -CH₂CH₂C≡CH)

-

δ 1.95 (t, J = 2.7 Hz, 1H, -C≡CH)

-

δ 1.25 (t, J = 7.1 Hz, 6H, 2 x -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.0 (2 x C=O)

-

δ 83.0 (-C≡CH)

-

δ 69.0 (-C≡CH)

-

δ 61.5 (2 x -OCH₂)

-

δ 52.0 (-CH(CO₂Et)₂)

-

δ 28.0 (-CH₂CH₂C≡CH)

-

δ 18.0 (-CH₂C≡CH)

-

δ 14.0 (2 x -CH₃)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~3300 (C≡C-H stretch)

-

~2980 (C-H sp³ stretch)

-

~2120 (C≡C stretch)

-

~1735 (C=O ester stretch)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z 212.

-

Common fragmentation patterns for malonic esters include the loss of an ethoxy group (-OEt, m/z 167) and the entire ester group (-CO₂Et, m/z 139).

-

Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate

The most direct and widely applicable method for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate is the malonic ester synthesis , a cornerstone of carbon-carbon bond formation.[2] This involves the alkylation of diethyl malonate with a suitable 4-carbon electrophile bearing a terminal alkyne.

Reaction Scheme:

Caption: Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate via malonic ester synthesis.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol based on established procedures for the alkylation of diethyl malonate.[2]

Materials:

-

Diethyl malonate

-

4-Bromo-1-butyne (or 4-chloro-1-butyne)

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition of sodium.

-

Formation of the Malonate Enolate: Once all the sodium has reacted to form a clear solution of sodium ethoxide, the solution is cooled to room temperature. Diethyl malonate is then added dropwise via the dropping funnel with continuous stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.

-

Alkylation: 4-Bromo-1-butyne is added dropwise to the stirred solution of the malonate enolate. The reaction mixture is then heated to reflux and maintained at this temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure Diethyl 2-(but-3-yn-1-yl)malonate.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Sodium ethoxide in ethanol is the classical and most economical choice for deprotonating diethyl malonate. Using the same alcohol as the ester (ethanol) prevents transesterification side reactions.[3]

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture and oxygen.

-

Workup Procedure: The aqueous workup is designed to remove any unreacted base and the sodium bromide byproduct. The brine wash helps to break any emulsions and further remove water from the organic layer.

-

Vacuum Distillation: Purification by vacuum distillation is necessary due to the relatively high boiling point of the product, which could lead to decomposition at atmospheric pressure.

Reactivity and Synthetic Applications

The synthetic utility of Diethyl 2-(but-3-yn-1-yl)malonate stems from the independent or sequential reactivity of its two key functional groups: the active methylene and the terminal alkyne.

Caption: Key reaction pathways of Diethyl 2-(but-3-yn-1-yl)malonate.

4.1. Reactions at the Malonate Core

-

Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a base, allowing for the introduction of a second substituent. This provides a route to α,α-disubstituted carboxylic acids after hydrolysis and decarboxylation.

-

Hydrolysis and Decarboxylation: The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield 5-hexynoic acid. This is a powerful method for extending a carbon chain by two atoms while introducing a carboxylic acid functionality.

-

Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones to form α,β-unsaturated systems.

4.2. Transformations of the Terminal Alkyne

-

Click Chemistry: The terminal alkyne is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their ability to mimic amide bonds and their high stability.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful tool for constructing complex conjugated systems.

-

Hydration: Markovnikov hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, yields a methyl ketone.

-

Cyclization Reactions: The alkyne can participate in a variety of intramolecular cyclization reactions, particularly after modification of the malonate moiety. This provides a route to a wide range of heterocyclic and carbocyclic systems. For example, it can be a precursor for the synthesis of substituted pyridines.[4]

Applications in Drug Development and Medicinal Chemistry

While specific examples of the use of Diethyl 2-(but-3-yn-1-yl)malonate in marketed drugs are not prevalent in the literature, its potential as a versatile intermediate is significant. Malonic esters, in general, are crucial for the synthesis of various pharmaceuticals, including barbiturates and anti-inflammatory agents.[5][6] The addition of the terminal alkyne functionality opens up new avenues for its application.

-

Scaffold for Heterocyclic Synthesis: The ability to undergo cyclization reactions makes this compound a valuable starting material for the synthesis of novel heterocyclic libraries for high-throughput screening.

-

Linker in Bioconjugation: The terminal alkyne can be used in "click" reactions to conjugate the molecule to biomolecules, such as proteins or nucleic acids, for applications in diagnostics and drug delivery.

-

Intermediate for Natural Product Synthesis: The dual functionality of this molecule makes it a potential intermediate in the total synthesis of complex natural products that contain both carboxylic acid and alkyne or alkyne-derived functionalities.

Safety and Handling

Diethyl 2-(but-3-yn-1-yl)malonate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl 2-(but-3-yn-1-yl)malonate is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its straightforward preparation via malonic ester synthesis, combined with the rich chemistry of both the active methylene and terminal alkyne groups, makes it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a flexible platform for the synthesis of novel heterocyclic scaffolds and for the implementation of powerful "click" and cross-coupling strategies. As the demand for novel and diverse chemical matter continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

-

Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

- NMR Spectra of New Compounds. (n.d.).

- Tyumentsev, M. S., et al. (2016). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

- Piotr, F., & Ratajczak, F. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene η-Complexation of the Arene Ring. Journal of the Chemical Society, Perkin Transactions 1, 1377-1381.

- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.

- Google Patents. (n.d.). Preparation method of diethyl malonate. CN1237571A.

- Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MOLECULES.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. Retrieved from [Link]

- Google Patents. (n.d.). Malonate esters. WO2010070593A2.

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. CN103833699A.

Sources

- 1. echemi.com [echemi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate (CAS Number: 117500-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(but-3-yn-1-yl)malonate, a versatile synthetic intermediate. The document details the methodologies for its synthesis via the malonic ester synthesis pathway, including a thorough protocol for the alkylation of diethyl malonate with 4-bromo-1-butyne. It further outlines the compound's key physicochemical properties, spectroscopic characterization, and essential safety and handling procedures. The guide also explores the reactivity of its terminal alkyne and active methylene functionalities, highlighting its potential as a valuable building block in the synthesis of complex molecular architectures and heterocyclic compounds relevant to drug discovery and development.

Introduction

Diethyl 2-(but-3-yn-1-yl)malonate (CAS: 117500-15-9) is a substituted diethyl malonate derivative that incorporates a terminal alkyne functionality. This unique structural combination of an active methylene group and a reactive alkyne makes it a valuable precursor in various organic syntheses. The active methylene protons exhibit enhanced acidity (pKa ≈ 13), facilitating enolate formation and subsequent derivatization, a cornerstone of malonic ester synthesis[1][2]. Simultaneously, the terminal alkyne offers a reactive site for a multitude of transformations, including cycloaddition reactions, providing a pathway to diverse heterocyclic systems of interest in medicinal chemistry[3]. This guide serves as a senior application scientist's perspective on the synthesis, characterization, and synthetic potential of this compound.

Physicochemical Properties and Characterization

While specific experimental data for Diethyl 2-(but-3-yn-1-yl)malonate is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Rationale |

| CAS Number | 117500-15-9 | [4] |

| Molecular Formula | C₁₁H₁₆O₄ | [4] |

| Molecular Weight | 212.24 g/mol | [4] |

| IUPAC Name | diethyl 2-(but-3-yn-1-yl)propanedioate | [4] |

| Appearance | Colorless to light yellow liquid (Predicted) | Based on similar alkylated malonates[5] |

| Boiling Point | Not available (Predicted >200 °C at atm. pressure) | Alkylated malonates have high boiling points. |

| Density | Not available (Predicted ~1.0-1.1 g/mL) | Based on similar diethyl malonate derivatives. |

| Solubility | Immiscible with water; Soluble in common organic solvents (e.g., ethanol, ether, THF). | [6] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of Diethyl 2-(but-3-yn-1-yl)malonate and data from similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.20 (q, J = 7.1 Hz, 4H, -OCH₂CH₃)

-

δ 3.45 (t, J = 7.5 Hz, 1H, -CH(COOEt)₂)

-

δ 2.30 (td, J = 7.5, 2.6 Hz, 2H, -CH₂-C≡CH)

-

δ 2.05-1.95 (m, 2H, -CH₂-CH₂-C≡CH)

-

δ 1.98 (t, J = 2.6 Hz, 1H, -C≡CH)

-

δ 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.0 (C=O)

-

δ 83.0 (-C≡CH)

-

δ 69.0 (-C≡CH)

-

δ 61.5 (-OCH₂)

-

δ 52.0 (-CH(COOEt)₂)

-

δ 30.0 (-CH₂-CH₂-C≡CH)

-

δ 19.0 (-CH₂-C≡CH)

-

δ 14.0 (-OCH₂CH₃)

-

-

IR (neat, cm⁻¹):

-

~3300 (alkyne C-H stretch)

-

~2980 (aliphatic C-H stretch)

-

~2120 (alkyne C≡C stretch)

-

~1735 (ester C=O stretch)

-

-

Mass Spectrometry (EI):

-

Expected fragmentation would involve loss of ethoxy groups (-45 u) and cleavage of the butynyl side chain. A characteristic fragmentation pattern for substituted diethyl malonates is the loss of the entire malonate moiety[7].

-

Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate

The primary and most efficient method for synthesizing Diethyl 2-(but-3-yn-1-yl)malonate is the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate with a suitable alkyl halide[1][2]. In this case, 4-bromo-1-butyne is the preferred alkylating agent.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Nucleophilic Substitution (Alkylation): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of 4-bromo-1-butyne in an SN2 reaction, displacing the bromide ion and forming the C-C bond.

Caption: Synthesis workflow for Diethyl 2-(but-3-yn-1-yl)malonate.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for malonic ester synthesis[8][9].

Materials and Reagents:

-

Diethyl malonate (≥99%)

-

4-Bromo-1-butyne (≥97%)[10]

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, carefully add sodium metal (1.0 eq.) to anhydrous ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq.) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add 4-bromo-1-butyne (1.05 eq.) dropwise, keeping the temperature below 15 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude Diethyl 2-(but-3-yn-1-yl)malonate by vacuum distillation to yield a colorless to light yellow liquid.

Reactivity and Synthetic Applications

The synthetic utility of Diethyl 2-(but-3-yn-1-yl)malonate stems from its two key functional groups: the active methylene and the terminal alkyne.

Reactions of the Active Methylene Group

-

Dialkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for the introduction of a second alkyl group. This enables the synthesis of quaternary carbon centers.

-

Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted carboxylic acid.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group for a variety of transformations:

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a valuable scaffold in medicinal chemistry.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the extension of the carbon skeleton.

-

Cycloaddition Reactions: The alkyne can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to generate a range of five-membered heterocycles[11].

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.

Caption: Key synthetic transformations of Diethyl 2-(but-3-yn-1-yl)malonate.

Safety and Handling

Hazard Identification:

-

While specific toxicity data for Diethyl 2-(but-3-yn-1-yl)malonate is not available, it should be handled with the care afforded to all laboratory chemicals.

-

The starting material, 4-bromo-1-butyne, is a flammable liquid and is toxic if swallowed. It may also cause an allergic skin reaction[6][12][13].

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated fume hood.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, well-ventilated place, away from oxidizing agents[12].

-

4-Bromo-1-butyne is typically stored under refrigeration[6].

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately[12].

Conclusion

Diethyl 2-(but-3-yn-1-yl)malonate is a highly functionalized and versatile building block for organic synthesis. Its preparation via the robust malonic ester synthesis is straightforward, and its dual reactivity at the active methylene and terminal alkyne positions provides access to a wide array of complex molecules. This makes it a compound of significant interest for researchers in drug discovery and materials science, offering a gateway to novel heterocyclic systems and other intricate molecular architectures. Adherence to proper safety protocols, particularly when handling the alkylating agent, is paramount.

References

-

PubChem. (n.d.). 4-Bromobut-1-yne. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 469-474.

- Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).

- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.

-

Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

- Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025, November). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules.

- Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 120-137.

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).

-

ResearchGate. (2022, August 8). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]

Sources

- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. library2.smu.ca [library2.smu.ca]

- 3. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 4. 4-Bromo-1-butyne 97 38771-21-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-1-butyne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-溴-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. 4-Bromobut-1-yne | C4H5Br | CID 11073464 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Diethyl 2-(but-3-yn-1-yl)malonate, a versatile chemical intermediate gaining prominence in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed and validated synthesis protocol, and its strategic applications, particularly leveraging its terminal alkyne functionality for advanced molecular construction.

Core Molecular and Physicochemical Profile

Diethyl 2-(but-3-yn-1-yl)malonate is a derivative of diethyl malonate, featuring a butynyl substituent at the α-carbon. This structural feature, specifically the terminal alkyne, imparts unique reactivity, making it a valuable building block in organic synthesis.

The key quantitative data for Diethyl 2-(but-3-yn-1-yl)malonate are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Exact Mass | 212.10485899 | [1] |

| CAS Number | 117500-15-9 | [1] |

| IUPAC Name | diethyl 2-(but-3-yn-1-yl)propanedioate | [1] |

Synthesis Protocol: Malonic Ester Synthesis

The synthesis of Diethyl 2-(but-3-yn-1-yl)malonate is a classic example of the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate. The procedure is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

The Chemistry Behind the Synthesis

The core of this synthesis relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13).[2] These protons are positioned between two electron-withdrawing carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile that readily participates in SN2 reactions with primary alkyl halides.

In this specific synthesis, a strong base, sodium ethoxide, is used to deprotonate diethyl malonate. The choice of ethoxide as the base is critical; it prevents transesterification, which would occur if a different alkoxide were used, thereby ensuring the integrity of the ethyl ester groups. The resulting enolate then reacts with an appropriate electrophile, such as 4-bromo-1-butyne, to form the desired product.

Caption: Workflow for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal

-

4-Bromo-1-butyne (or 4-iodo-1-butyne for higher reactivity)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper venting.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.05 eq.) dropwise via the dropping funnel with stirring.

-

Alkylation: To the resulting solution of the malonate enolate, add 4-bromo-1-butyne (1.0 eq.) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. Most of the ethanol is removed using a rotary evaporator. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with water and saturated aqueous NH₄Cl solution to remove any remaining base. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield Diethyl 2-(but-3-yn-1-yl)malonate as a colorless to pale yellow liquid.

Self-Validating System: Characterization

To ensure the integrity of the synthesized product, a comprehensive analytical characterization is imperative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of the ethoxy groups (triplet and quartet), the malonate methine proton (triplet), the methylene groups of the butynyl chain, and the terminal alkyne proton (singlet or triplet with small coupling).

-

¹³C NMR will show characteristic peaks for the ester carbonyls, the quaternary and methylene carbons of the ethyl groups, the malonate α-carbon, the carbons of the butynyl chain, and the two sp-hybridized carbons of the alkyne.

-

-

Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the ester groups (~1730-1750 cm⁻¹), the C≡C of the terminal alkyne (~2100-2150 cm⁻¹, typically weak), and the ≡C-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.[3]

Applications in Research and Drug Development

The synthetic utility of Diethyl 2-(but-3-yn-1-yl)malonate stems from its dual functionality: the reactive malonate core and the terminal alkyne. This combination makes it a powerful intermediate for creating complex molecular architectures.

A Key Reagent for "Click Chemistry"

The most significant application of the terminal alkyne is its participation in azide-alkyne cycloaddition reactions, the cornerstone of "Click Chemistry".[4][5] This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the efficient and specific formation of a stable 1,2,3-triazole ring by linking the alkyne-containing molecule to another molecule bearing an azide group.[6]

This has profound implications in drug discovery:

-

Fragment-Based Drug Discovery (FBDD): The compound can be used to link molecular fragments together, rapidly generating libraries of more complex molecules for biological screening.

-

Bioconjugation: It can act as a linker to attach small molecules to larger biomolecules like proteins or peptides for targeted drug delivery or diagnostic purposes.

-

PROTACs and Molecular Glues: The triazole linkage is a common component in the linkers of Proteolysis Targeting Chimeras (PROTACs).

Caption: Application of the compound in a CuAAC "Click Chemistry" reaction.

Precursor for Heterocyclic Scaffolds

The malonate moiety is a classic precursor for a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.[7]

-

Synthesis of Pyridines: The compound can be used in cyclocondensation reactions to form highly substituted pyridine rings, which are prevalent in medicinal chemistry.[8][9]

-

Barbiturates and Pyrimidinediones: Condensation with urea or thiourea can yield barbiturate-like structures, a class of compounds with a long history in medicine.

The butynyl group can be carried through these synthetic steps and then used for further functionalization, or it can participate in intramolecular cyclization reactions to form fused ring systems.[2][10]

Conclusion

Diethyl 2-(but-3-yn-1-yl)malonate is more than a simple derivative of a classic reagent. The strategic placement of a terminal alkyne transforms it into a modern and highly relevant building block for contemporary drug discovery and materials science. Its straightforward synthesis, combined with the powerful and specific reactivity of the alkyne in "click" reactions, ensures its continued importance for scientists and researchers aiming to construct complex, functional molecules with high efficiency and precision.

References

-

PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (3-methylbut-2-enyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Bagley, M. C., et al. (2002). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

-

Nature. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

-

Semantic Scholar. (2021). Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. Retrieved from [Link]

-

ChemSynthesis. (n.d.). diethyl 2-(3-methyl-2-methylene-3-butenyl)malonate. Retrieved from [Link]

-

MDPI. (1998). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

NIST. (n.d.). Diethyl butylmalonate. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. labinsights.nl [labinsights.nl]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Profile of Diethyl 2-(but-3-yn-1-yl)malonate

This guide provides a comprehensive analysis of the expected spectroscopic data for Diethyl 2-(but-3-yn-1-yl)malonate, a molecule of interest in synthetic organic chemistry. As this compound is not extensively characterized in publicly available databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. The insights herein are intended for researchers, scientists, and professionals in drug development who rely on robust analytical data for compound identification and characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in Diethyl 2-(but-3-yn-1-yl)malonate have been systematically numbered. This numbering convention will be used throughout the analysis of the NMR, IR, and MS data.

Caption: Molecular structure of Diethyl 2-(but-3-yn-1-yl)malonate with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in a molecule. For Diethyl 2-(but-3-yn-1-yl)malonate, the predicted spectrum in a deuterated chloroform (CDCl₃) solution is summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~ 4.20 | Quartet (q) | J ≈ 7.1 | 4H | -O-CH₂ -CH₃ |

| H-b | ~ 3.40 | Triplet (t) | J ≈ 7.5 | 1H | -CH(COOEt)₂ |

| H-c | ~ 2.30 | Triplet of Triplets (tt) | J ≈ 7.0, 2.7 | 2H | -CH₂-C≡CH |

| H-d | ~ 2.05 | Multiplet (m) | - | 2H | -CH-CH₂ -CH₂- |

| H-e | ~ 1.98 | Triplet (t) | J ≈ 2.7 | 1H | -C≡CH |

| H-f | ~ 1.28 | Triplet (t) | J ≈ 7.1 | 6H | -O-CH₂-CH₃ |

Expert Analysis of the ¹H NMR Spectrum:

-

H-a (δ ~4.20 ppm): These methylene protons of the two ethyl groups are deshielded due to their proximity to the electronegative oxygen atoms of the ester functionalities. They are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-f).

-

H-b (δ ~3.40 ppm): This methine proton is alpha to two electron-withdrawing carbonyl groups, which significantly deshields it. It will appear as a triplet due to coupling with the adjacent methylene protons of the butynyl chain (H-d).

-

H-c (δ ~2.30 ppm): These methylene protons are adjacent to the alkyne group. The signal is expected to be a triplet of triplets due to coupling with the adjacent methylene protons (H-d) and long-range coupling with the terminal alkyne proton (H-e).

-

H-d (δ ~2.05 ppm): The signal for these methylene protons, which are adjacent to the chiral center (C4), is expected to be a multiplet due to coupling with both H-b and H-c.

-

H-e (δ ~1.98 ppm): The terminal alkyne proton typically resonates in this region. Its signal will be a triplet due to long-range coupling with the methylene protons at C7 (H-c).

-

H-f (δ ~1.28 ppm): These methyl protons of the ethyl groups are in a typical alkyl region and will appear as a triplet due to coupling with the adjacent methylene protons (H-a).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1, C10 | ~ 168 | C =O (Ester) |

| C9 | ~ 83 | -C ≡CH |

| C8 | ~ 70 | -C≡C H |

| C2, C12 | ~ 62 | -O-CH₂ -CH₃ |

| C4 | ~ 52 | -C H(COOEt)₂ |

| C6 | ~ 30 | -CH-CH₂ - |

| C7 | ~ 19 | -CH₂ -C≡CH |

| C3, C13 | ~ 14 | -O-CH₂-CH₃ |

Expert Analysis of the ¹³C NMR Spectrum:

-

C1, C10 (δ ~168 ppm): The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield.

-

C9, C8 (δ ~83 and ~70 ppm): The sp-hybridized carbons of the alkyne typically resonate in this range. The carbon bearing the proton (C9) is expected to be slightly more downfield than the internal alkyne carbon (C8).

-

C2, C12 (δ ~62 ppm): The methylene carbons of the ethyl esters are deshielded by the adjacent oxygen atoms.

-

C4 (δ ~52 ppm): The methine carbon, being attached to two carbonyl groups and an alkyl chain, will be found in this region.

-

C6, C7 (δ ~30 and ~19 ppm): These are typical chemical shifts for sp³-hybridized carbons in an alkyl chain.

-

C3, C13 (δ ~14 ppm): The terminal methyl carbons of the ethyl groups appear in the far upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| 2980-2850 | Medium-Strong | C-H stretch (sp³ C-H) |

| ~ 2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~ 1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch (ester) |

Expert Analysis of the IR Spectrum:

The IR spectrum of Diethyl 2-(but-3-yn-1-yl)malonate will be dominated by a few key diagnostic peaks:

-

A strong, sharp absorption around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon (≡C-H).

-

A weak but sharp peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The weakness of this band is typical for alkynes.

-

The most intense absorption in the spectrum is expected to be the C=O stretch of the ester groups, appearing around 1735 cm⁻¹ .

-

A series of strong bands in the 1250-1000 cm⁻¹ region will be due to the C-O stretching vibrations of the ester functionalities.

-

Absorptions in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and butynyl groups.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the ions provide information about the molecular weight and structure.

-

Molecular Ion (M⁺∙): The molecular weight of Diethyl 2-(but-3-yn-1-yl)malonate (C₁₁H₁₆O₄) is 212.24 g/mol . A molecular ion peak at m/z = 212 is expected, though it may be of low intensity due to the facile fragmentation of esters.

-

Major Fragmentation Pathways:

-

Loss of an ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z = 167 .

-

Loss of an ethoxycarbonyl group (-•COOCH₂CH₃): This would result in a fragment at m/z = 139 .

-

McLafferty Rearrangement: While less likely for the butynyl chain, the ethyl esters themselves can undergo this rearrangement, though other fragmentation pathways are likely to dominate.

-

Cleavage of the butynyl chain: Fragmentation of the C-C bonds in the side chain can lead to various smaller fragments. A prominent peak is expected from the loss of the butynyl radical, resulting in the diethyl malonate cation at m/z = 159 .

-

Caption: Predicted major fragmentation pathways for Diethyl 2-(but-3-yn-1-yl)malonate in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures are recommended.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of Diethyl 2-(but-3-yn-1-yl)malonate for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As Diethyl 2-(but-3-yn-1-yl)malonate is expected to be a liquid at room temperature, the spectrum can be obtained as a neat thin film. Place a small drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level promotes reproducible fragmentation patterns.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded, and a mass spectrum is generated, plotting relative intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural elucidation of Diethyl 2-(but-3-yn-1-yl)malonate. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while key functional groups, particularly the terminal alkyne and the ester moieties, will be readily identifiable through their characteristic IR absorptions. Mass spectrometry will further corroborate the molecular weight and provide insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis, when compared with experimentally obtained data, will enable the unambiguous confirmation of the synthesis and purity of Diethyl 2-(but-3-yn-1-yl)malonate.

References

A Comprehensive Technical Guide to the Stability and Storage of Diethyl 2-(but-3-yn-1-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Diethyl 2-(but-3-yn-1-yl)malonate

Diethyl 2-(but-3-yn-1-yl)malonate is a valuable bifunctional molecule in organic synthesis, incorporating both a malonic ester and a terminal alkyne. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecules, including carbocyclic and heterocyclic compounds, and as a precursor in the development of novel pharmaceutical agents. The malonic ester moiety allows for facile alkylation and decarboxylation reactions, while the terminal alkyne provides a reactive handle for a variety of transformations, such as "click" chemistry, coupling reactions, and additions.

Given its utility, a thorough understanding of the stability and proper storage conditions for Diethyl 2-(but-3-yn-1-yl)malonate is paramount to ensure its integrity and the reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing its stability and offers field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Diethyl 2-(but-3-yn-1-yl)malonate is essential for predicting its behavior and stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Colorless liquid (inferred from related compounds) | [2][3] |

| Odor | Sweet, fruity (inferred from diethyl malonate) | [2][3] |

| Boiling Point | Not explicitly available; Diethyl malonate boils at 198-200 °C | [2] |

| Melting Point | Not explicitly available; Diethyl malonate melts at -50 °C | [2] |

| Solubility | Insoluble in water; Miscible with alcohol and ether (inferred from diethyl malonate) | [2] |

Factors Influencing the Stability of Diethyl 2-(but-3-yn-1-yl)malonate

The stability of Diethyl 2-(but-3-yn-1-yl)malonate is influenced by several factors, primarily related to its two key functional groups: the malonic ester and the terminal alkyne.

The Malonic Ester Moiety: Susceptibility to Hydrolysis and Decarboxylation

The diethyl malonate core of the molecule is susceptible to hydrolysis, particularly under basic or acidic conditions.[4] Aqueous sodium hydroxide can lead to the hydrolysis of the ester groups to form sodium malonate and ethanol.[5] This process is often followed by decarboxylation, especially upon heating, to yield a substituted acetic acid.[5] While generally stable at ambient temperatures in neutral solutions, prolonged exposure to moisture can lead to gradual degradation.[4]

The Terminal Alkyne Group: Reactivity and Potential for Undesired Reactions

Terminal alkynes are characterized by their sp-hybridized carbon atoms, which impart a higher electron density and significant chemical reactivity.[6] The acidity of the terminal proton (pKa ≈ 25) makes it susceptible to deprotonation by strong bases, forming a highly reactive acetylide ion.[7] While this reactivity is synthetically useful, it also presents stability challenges.

-

Oxidation: Terminal alkynes can be susceptible to oxidative degradation, particularly in the presence of certain metals and oxygen.

-

Polymerization: Under certain conditions, such as exposure to heat, light, or catalytic impurities, terminal alkynes can undergo polymerization.

-

Reactions with Incompatible Materials: The acetylide anion, if formed, is a strong base and a good nucleophile, which can react with a variety of electrophiles.[7]

The following diagram illustrates the key factors that can impact the stability of Diethyl 2-(but-3-yn-1-yl)malonate.

Figure 1. Factors contributing to the degradation of Diethyl 2-(but-3-yn-1-yl)malonate.

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term stability of Diethyl 2-(but-3-yn-1-yl)malonate, the following storage conditions are recommended. These are based on best practices for handling both malonic esters and terminal alkynes.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential decomposition pathways, including hydrolysis and polymerization.[8] |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation of the terminal alkyne and minimizes contact with moisture.[8] |

| Light Exposure | Amber vial or stored in the dark | Protection from light, especially UV, is crucial to prevent light-induced polymerization of the alkyne.[2][9] |

| Container | Tightly sealed, appropriate container | A tightly sealed container prevents the ingress of moisture and air. |

| Moisture | Store in a dry environment | Minimizing exposure to water vapor is critical to prevent hydrolysis of the ester groups.[9] |

| Incompatible Materials | Store away from strong acids, strong bases, and oxidizing agents | Avoids catalytic degradation and potentially hazardous reactions.[2][10] |

Experimental Protocol for Handling and Storage

Adherence to a strict handling protocol is essential to maintain the integrity of Diethyl 2-(but-3-yn-1-yl)malonate upon receipt and during use.

Materials:

-

Diethyl 2-(but-3-yn-1-yl)malonate

-

Inert gas (Argon or Nitrogen) with a regulator and tubing

-

Dry, clean amber glass vials with PTFE-lined caps

-

Syringes and needles (oven-dried or flame-dried)

-

Dessicator or dry box

Procedure:

-

Receiving and Initial Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold compound.[11]

-

-

Aliquoting under Inert Atmosphere:

-

If the entire quantity will not be used at once, it is highly recommended to aliquot the compound into smaller, single-use vials.

-

Perform all transfers under a gentle stream of inert gas (argon or nitrogen).

-

Use oven-dried or flame-dried glassware and syringes to eliminate any traces of moisture.

-

-

Storage:

-

Tightly seal the vials with PTFE-lined caps.

-

For added protection, wrap the cap with Parafilm®.

-

Place the vials in a labeled secondary container.

-

Store the secondary container in a refrigerator at 2-8°C.

-

Ensure the storage location is dark and away from any sources of heat or ignition.

-

The following workflow diagram outlines the recommended handling and storage protocol.

Figure 2. Recommended workflow for handling and storing Diethyl 2-(but-3-yn-1-yl)malonate.

Conclusion: Ensuring Experimental Success

The synthetic potential of Diethyl 2-(but-3-yn-1-yl)malonate can only be fully realized when its chemical integrity is maintained. By understanding the inherent reactivity of its malonic ester and terminal alkyne functionalities and by implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the stability of this valuable reagent. Adherence to these guidelines will lead to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of research and development.

References

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

PubChem. Diethyl Malonate. [Link]

-

Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). [Link]

-

ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

-

Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

-

Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]

-

MSU chemistry. Alkyne Reactivity. [Link]

-

Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. [Link]

-

ResearchGate. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

-

ACS Publications. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

PubChem. Diethyl 2-(3-butenyl)malonate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Diethyl Malonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 5. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 6. mdpi.com [mdpi.com]

- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 8. 31696-00-1|Diethyl 2-(but-3-en-1-yl)malonate|BLD Pharm [bldpharm.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Alkyne-Functionalized Malonate Ester: A Technical Guide to the Applications of Diethyl 2-(but-3-yn-1-yl)malonate

For Researchers, Scientists, and Professionals in Drug Development

Executive Summary

Diethyl 2-(but-3-yn-1-yl)malonate is a versatile synthetic building block that merges the classical reactivity of a malonic ester with the diverse chemical potential of a terminal alkyne. This unique combination allows for a range of applications in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This in-depth technical guide explores the synthesis, key reactions, and applications of this compound, providing detailed experimental protocols and insights into its utility in modern organic synthesis.

Introduction: A Multifunctional Synthetic Intermediate